4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
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Overview
Description
- React the triazole intermediate with a thiol (e.g., thiophenol) to introduce the sulfanyl group.
Acetylation:
- Acetylate the amino group using acetic anhydride or acetyl chloride.
Industrial Production
Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effectiveness.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One possible route includes the following:
-
Formation of the Triazole Ring:
- Start with a suitable precursor (e.g., 4-amino benzoic acid).
- React it with an appropriate chlorophenyl isocyanate to form the triazole ring.
- Protect the amino group with a methoxy group to prevent unwanted reactions.
Chemical Reactions Analysis
Reactions
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction of the triazole ring or other functional groups may be relevant.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, or other oxidants.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block for designing novel molecules.
Industry: Employed in the synthesis of specialized materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the combination of triazole, sulfanyl, and acetyl groups in this molecule sets it apart. Similar compounds include other triazole derivatives and benzoic acid analogs.
Properties
CAS No. |
578001-81-7 |
---|---|
Molecular Formula |
C24H19ClN4O4S |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
4-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H19ClN4O4S/c1-33-20-12-4-15(5-13-20)22-27-28-24(29(22)19-10-6-17(25)7-11-19)34-14-21(30)26-18-8-2-16(3-9-18)23(31)32/h2-13H,14H2,1H3,(H,26,30)(H,31,32) |
InChI Key |
QVGANIUHCQZWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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